molecular formula C9H17F3O3S B13153350 Octan-2-yl trifluoromethanesulfonate

Octan-2-yl trifluoromethanesulfonate

Cat. No.: B13153350
M. Wt: 262.29 g/mol
InChI Key: YUWDHKADIYFVQQ-UHFFFAOYSA-N
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Description

Octan-2-yl trifluoromethanesulfonate: is an organic compound with the molecular formula C9H17F3O3S This compound is often used in organic synthesis due to its ability to act as a leaving group in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Octan-2-yl trifluoromethanesulfonate can be synthesized through the reaction of octan-2-ol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to prevent decomposition and to ensure high yields .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale reactors and optimized conditions to maximize yield and purity. The process would likely involve continuous flow systems to handle the reagents and products efficiently .

Chemical Reactions Analysis

Types of Reactions: Octan-2-yl trifluoromethanesulfonate primarily undergoes substitution reactions due to the excellent leaving group ability of the triflate moiety. It can participate in nucleophilic substitution reactions where the triflate group is replaced by various nucleophiles .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the nucleophile used. For example, using a halide nucleophile would result in the formation of an alkyl halide .

Mechanism of Action

The mechanism by which octan-2-yl trifluoromethanesulfonate exerts its effects is primarily through its role as a leaving group in substitution reactions. The triflate group is highly electron-withdrawing, which stabilizes the transition state and facilitates the departure of the leaving group. This property is exploited in various synthetic applications to achieve high reaction efficiency and selectivity .

Comparison with Similar Compounds

  • Methyl trifluoromethanesulfonate
  • Ethyl trifluoromethanesulfonate
  • Propyl trifluoromethanesulfonate

Comparison: Octan-2-yl trifluoromethanesulfonate is unique due to its longer alkyl chain compared to other triflates like methyl or ethyl trifluoromethanesulfonate. This longer chain can influence the compound’s solubility, reactivity, and overall behavior in chemical reactions .

Properties

Molecular Formula

C9H17F3O3S

Molecular Weight

262.29 g/mol

IUPAC Name

octan-2-yl trifluoromethanesulfonate

InChI

InChI=1S/C9H17F3O3S/c1-3-4-5-6-7-8(2)15-16(13,14)9(10,11)12/h8H,3-7H2,1-2H3

InChI Key

YUWDHKADIYFVQQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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